4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the reaction of 3,5-dimethylpyrazole with pyrimidine derivatives under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with piperidine and pyrazine derivatives to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium tert-butoxide (t-BuOK) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential anticancer properties, particularly as an inhibitor of protein kinases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
- 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
Uniqueness
Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine exhibits unique structural features that enhance its binding affinity to protein kinases. This makes it a more potent inhibitor with potential therapeutic applications in cancer treatment.
Properties
IUPAC Name |
[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-9-15(2)27(25-14)18-10-19(24-13-23-18)29-12-16-3-7-26(8-4-16)20(28)17-11-21-5-6-22-17/h5-6,9-11,13,16H,3-4,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKCUDMAPZMTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=NC=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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